dl-Alanyl-dl-phenylalanine
Overview
Description
DL-Alanyl-DL-Phenylalanine is a dipeptide . It is a mixture of two forms of the essential amino acid phenylalanine, the naturally occurring L-phenylalanine and the synthetic D-phenylalanine .
Synthesis Analysis
The synthesis of DL-Alanyl-DL-Phenylalanine can be achieved from Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy . Further studies have been conducted on the docking pose in D-center with cofactor NADPH and imine intermediate 2-imino-3-phenylpropanoic acid docked in generated PvDAPDH model .Molecular Structure Analysis
The molecular formula of DL-Alanyl-DL-Phenylalanine is C12H16N2O3 . The molecular weight is 236.27 . The IUPAC name is N-(2-aminopropanoyl)phenylalanine .Chemical Reactions Analysis
The dissociation of alanyl-phenylalanine in an aqueous solution proceeds as H2L+ = HL± + H, and HL± = H+ + L- . The constants of peptide ionization have been studied at numerous values of ionic strength against backgrounds of supporting electrolytes that differed in nature .Physical And Chemical Properties Analysis
DL-Alanyl-DL-Phenylalanine is a solid at 20 degrees Celsius . The boiling point is predicted to be 487.6±45.0 °C . The density is predicted to be 1.222±0.06 g/cm3 . The storage temperature is 4°C .Scientific Research Applications
“dl-Alanyl-dl-phenylalanine” is a dipeptide, which is a type of molecule formed by two amino acids linked by a peptide bond . It’s used in the field of biochemistry and reagents, specifically in peptide synthesis .
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Appetite Suppressant
- Application: DLPA has been shown to suppress appetite, leading to reduced food intake and potential weight loss .
- Method: This is achieved through the synthesis of cholecystokinin (CCK), a neuropeptide that functions as a satiety signal .
- Results: Studies have demonstrated that enhanced CCK production instigated by DLPA supplementation can suppress appetite .
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Pain Management
- Application: DLPA has been studied for its potential in managing various pain-related conditions, such as fibromyalgia, arthritis, and chronic pain .
- Method: DPA, one of the components of DLPA, inhibits the enzyme enkephalinase, which is responsible for breaking down endorphins and enkephalins – the body’s natural pain-relieving substances .
- Results: DPA administration has been found to increase the levels of these substances in the body, which offers an analgesic effect .
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Mood and Cognitive Function Support
- Application: DLPA has been found to be beneficial in supporting mood, cognitive functions, and attentiveness .
- Method: This is due to LPA’s involvement in neurotransmitter synthesis, which is maintained in the DLPA mixture .
- Results: LPA plays a role in the production of neurotransmitters, such as norepinephrine, which is crucial for maintaining mood, improving memory, and helping signals travel between the brain and the body’s nerve cells .
Safety And Hazards
properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dl-Alanyl-dl-phenylalanine | |
CAS RN |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
Record name | Alanylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DL-Alanyl-DL-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC339933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Phenylalanine, N-L-alanyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DL-alanyl-DL-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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